Isosilybin A is a natural product found in Aspergillus iizukae, Anastatica hierochuntica, and Silybum marianum with data available.
See also: Milk Thistle (part of).
Isosilybin A
CAS No.: 142796-21-2
Cat. No.: VC21339479
Molecular Formula: C25H22O10
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 142796-21-2 |
---|---|
Molecular Formula | C25H22O10 |
Molecular Weight | 482.4 g/mol |
IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 |
Standard InChI Key | FDQAOULAVFHKBX-HKTJVKLFSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Chemical Structure and Properties
Isosilybin A is a flavonolignan with molecular formula C25H22O10 and molecular weight of 482.4 g/mol . Structurally, it features a complex arrangement of hydroxy and methoxy functional groups attached to a flavonoid backbone.
Chemical Identity
The chemical structure of Isosilybin A comprises a benzopyranone ring system with multiple hydroxyl groups and a methoxy substituent. Its IUPAC name is 3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,4-dihydro-2H-1-benzopyran-4-one . This complex structure contributes to its unique biological activities and pharmacological properties. Isosilybin A is one of several diastereoisomers found in silymarin extract, with its specific stereochemistry conferring distinct biological activities.
Physical and Chemical Properties
Isosilybin A possesses particular physicochemical characteristics that influence its bioavailability and pharmacokinetic profile. The table below summarizes its key properties:
Natural Sources and Biological Origin
Plant Sources
Isosilybin A is primarily found in milk thistle (Silybum marianum), a plant that has been used for centuries in traditional medicine for liver ailments . It is one component of silymarin, which is a complex mixture of flavonolignans extracted from milk thistle fruits (achenes) . Recent research has also identified Isosilybin A in other plant species, including Anastatica hierochuntica .
Microbial Sources
Interestingly, Isosilybin A has been reported to be produced by certain fungi, specifically Aspergillus iizukae . This suggests that this compound may have evolved independently in different biological systems, potentially indicating its fundamental role in various biological processes.
Pharmacological Activities
Anticancer Properties
Isosilybin A has demonstrated significant anticancer activities, particularly against prostate cancer. Research has shown that it inhibits the growth of human prostate carcinoma cell lines including LNCaP and 22Rv1 . Its anticancer effects are manifested through multiple mechanisms, including cell cycle arrest, apoptosis induction, and modulation of key signaling pathways involved in cancer progression.
In vitro studies have demonstrated that Isosilybin A treatment causes growth inhibition and cell death in prostate cancer cells. The compound exhibits a dose-dependent effect, with concentrations of 90-180 μM significantly inducing apoptotic death in different prostate cancer cell lines . Importantly, its antiproliferative and cytotoxic effects show selectivity toward cancer cells, with much lower potency against non-neoplastic human prostate epithelial PWR-1E cells . This selective toxicity profile makes Isosilybin A an attractive candidate for cancer therapy development.
Cell Cycle Regulation
One of the primary mechanisms through which Isosilybin A exerts its anticancer effects is by inducing G1 phase cell cycle arrest in cancer cells. Treatment with Isosilybin A results in significant changes in the levels of key cell cycle regulators:
These changes collectively contribute to the cell cycle arrest at the G1 phase, preventing cancer cells from proceeding to DNA synthesis and cell division phases, thus inhibiting their proliferation.
Apoptosis Induction
Isosilybin A induces programmed cell death (apoptosis) in cancer cells through both extrinsic and intrinsic apoptotic pathways. The compound activates multiple cellular components involved in apoptosis:
The activation of both extrinsic and intrinsic pathways of apoptosis indicates that Isosilybin A can trigger cell death through multiple cellular mechanisms, potentially overcoming resistance mechanisms that cancer cells develop against single-pathway targeted therapies.
Effects on Signaling Pathways
Isosilybin A exerts its biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation:
Akt Signaling Pathway
Isosilybin A treatment significantly reduces both phosphorylated and total Akt levels in prostate cancer cells . The effect on Akt phosphorylation at Serine-473 is particularly pronounced in LNCaP and LAPC4 cells compared to 22Rv1 cells. Even at lower concentrations (10 μM), Isosilybin A effectively decreases Akt phosphorylation in LNCaP cells . Since Akt is a serine/threonine kinase that plays a crucial role in cell survival and inhibition of apoptosis, its inhibition by Isosilybin A contributes to the compound's anticancer effects.
NF-κB Pathway
Treatment with Isosilybin A decreases the nuclear levels of NF-κB constituents (p50 and p65) in prostate cancer cells . NF-κB is a key transcription factor involved in inflammation, immune response, and cancer progression. By reducing NF-κB nuclear translocation, Isosilybin A may suppress the expression of various pro-inflammatory and pro-survival genes regulated by this transcription factor.
Androgen Receptor Signaling
Isosilybin A treatment decreases the levels of androgen receptor (AR) and prostate-specific antigen (PSA) in prostate cancer cells . This effect appears to be independent of caspase activation, as demonstrated by experiments with pan-caspase inhibitor (Z-VAD.fmk). Temporal kinetics analysis showed that the primary effect of Isosilybin A is on AR, with decreases evident much earlier (4h) relative to caspase activation and apoptosis induction (12h) . This suggests that AR downregulation may be an upstream event in Isosilybin A-induced apoptosis in prostate cancer cells.
Chemical Synthesis and Production
Natural Extraction
Traditionally, Isosilybin A has been obtained through extraction from milk thistle fruits as part of the silymarin complex. The extraction process typically involves organic solvents and subsequent purification steps to isolate the individual flavonolignans.
Research Challenges and Future Directions
Pharmacokinetic Limitations
Like many flavonolignans, Isosilybin A likely faces challenges related to bioavailability and pharmacokinetics due to its complex structure and physicochemical properties. Future research should focus on developing formulations or delivery systems to enhance its bioavailability and therapeutic efficacy.
Molecular Targets
While several signaling pathways affected by Isosilybin A have been identified, the specific molecular targets and binding interactions remain to be fully elucidated. Advanced structural biology techniques could help identify the precise protein binding sites and inform the design of more potent and selective analogues.
Clinical Translation
Despite promising preclinical data, particularly in prostate cancer models, clinical studies specifically focused on Isosilybin A are lacking. Future research should aim to translate the preclinical findings into clinical investigations, initially through pharmacokinetic and early-phase safety studies.
Combination Therapies
Given its multifaceted mechanisms of action, Isosilybin A could potentially synergize with conventional cancer therapies or other targeted agents. Exploring such combination approaches could reveal strategies to enhance efficacy while potentially reducing the toxicity of standard treatments.
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